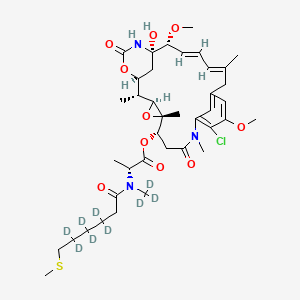

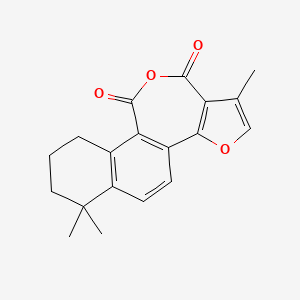

Tanshinone IIA anhydride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tanshinone IIA anhydride is a potent, irreversible inhibitor of human carboxylesterase, exhibiting significant pharmacological activities. It is a derivative of Tanshinone IIA, a bioactive molecule found in the roots of the Traditional Chinese Medicine herb Salvia miltiorrhiza. This compound has been extensively studied for its therapeutic potential, particularly in the treatment of cardiovascular diseases and cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Tanshinone IIA anhydride involves several key steps. One novel synthetic route includes a base-mediated furan ring formation and an acyloin condensation reaction to construct the ortho-quinone ring . Another method involves the sulfonation of Tanshinone IIA using sodium bisulfate in the presence of a catalyst, which is a green synthesis approach that avoids the use of strong corrosive sulfonating reagents .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of Tanshinone IIA from Salvia miltiorrhiza, followed by chemical modification to produce the anhydride form. The green synthesis method mentioned above is particularly valuable for industrial production due to its efficiency and reduced environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: Tanshinone IIA anhydride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, SeO2-mediated oxidation of Tanshinone IIA in 1,4-dioxane delivers the corresponding α,β-unsaturated ketone .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include selenium dioxide for oxidation and catalytic hydrogenation for reduction. The conditions often involve specific solvents like 1,4-dioxane and controlled temperatures to ensure the desired reaction outcomes .

Major Products: The major products formed from these reactions include α,β-unsaturated ketones and various derivatives that exhibit enhanced pharmacological activities .

Applications De Recherche Scientifique

Tanshinone IIA anhydride has a wide range of scientific research applications. In chemistry, it is used as a potent inhibitor of human carboxylesterase, making it valuable in enzymatic studies . In biology and medicine, it has shown remarkable anticancer properties by inhibiting tumor cell growth, proliferation, metastasis, and angiogenesis. It also induces apoptosis and autophagy in cancer cells . Additionally, this compound is used in the treatment of cardiovascular diseases due to its ability to inhibit oxidative stress and inflammatory damage of vascular endothelial cells .

Mécanisme D'action

Tanshinone IIA anhydride exerts its effects through multiple mechanisms. It activates reactive oxygen species (ROS)-mediated, p53-independent, and caspase-dependent mitochondrial apoptotic pathways. This involves the increase of Bax/Bcl-xL ratio, disruption of mitochondrial membrane potential, release of cytochrome c, and activation of caspases leading to apoptosis . It also modulates several signaling pathways, including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways, which are crucial in cancer therapy .

Comparaison Avec Des Composés Similaires

Tanshinone IIA anhydride is unique compared to other similar compounds due to its potent inhibitory effects on human carboxylesterase and its broad range of pharmacological activities. Similar compounds include Tanshinone I, Tanshinone IIB, and Cryptotanshinone, which also exhibit significant pharmacological activities but differ in their specific mechanisms of action and therapeutic applications .

Propriétés

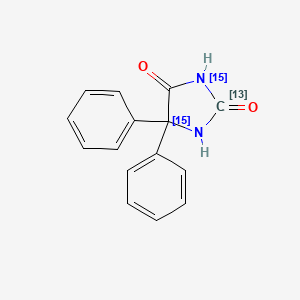

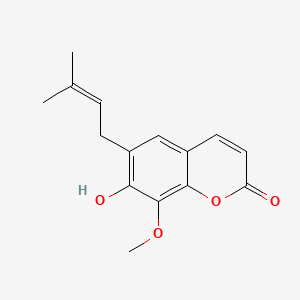

Formule moléculaire |

C19H18O4 |

|---|---|

Poids moléculaire |

310.3 g/mol |

Nom IUPAC |

5,15,15-trimethyl-3,8-dioxatetracyclo[8.8.0.02,6.011,16]octadeca-1(10),2(6),4,11(16),17-pentaene-7,9-dione |

InChI |

InChI=1S/C19H18O4/c1-10-9-22-16-12-6-7-13-11(5-4-8-19(13,2)3)15(12)18(21)23-17(20)14(10)16/h6-7,9H,4-5,8H2,1-3H3 |

Clé InChI |

AZZOSPOHDDQAFO-UHFFFAOYSA-N |

SMILES canonique |

CC1=COC2=C1C(=O)OC(=O)C3=C2C=CC4=C3CCCC4(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,4R)-1-[(2S)-2-[[2-[3-[3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]propoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12404453.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12404465.png)

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)